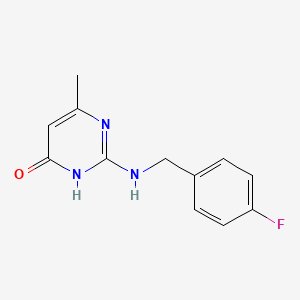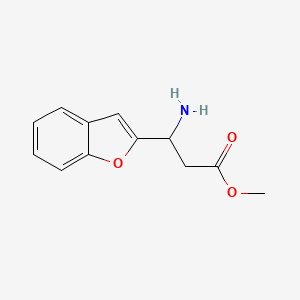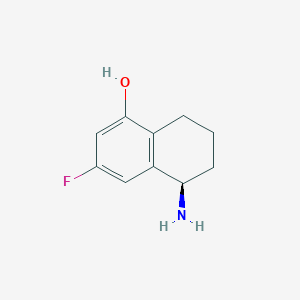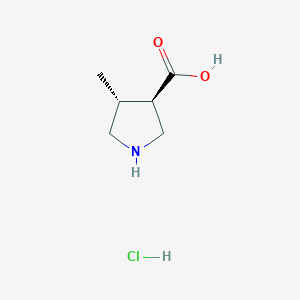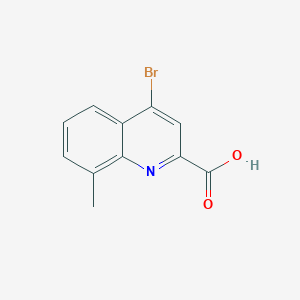![molecular formula C42H31NP2 B12977246 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole is a complex organic compound that features both phosphine and carbazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole typically involves multi-step organic reactions. One common method includes the reaction of carbazole with diphenylphosphine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can be reduced under specific conditions to alter its electronic properties.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.
Industry: Used in catalysis for various chemical reactions, including cross-coupling reactions and polymerization processes.
Mecanismo De Acción
The mechanism by which 3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole exerts its effects is primarily through its role as a ligand. The phosphine groups can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The carbazole moiety provides additional stability and electronic properties that enhance the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in coordination chemistry.
Triphenylphosphine: Another common phosphine ligand with similar coordination properties.
Sodium diphenylphosphinobenzene-3-sulfonate: A water-soluble phosphine ligand used in catalysis.
Uniqueness
3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole is unique due to the presence of both phosphine and carbazole groups, which provide a combination of stability, electronic properties, and reactivity that is not commonly found in other ligands. This makes it particularly valuable in specialized applications where these properties are required.
Propiedades
Fórmula molecular |
C42H31NP2 |
|---|---|
Peso molecular |
611.6 g/mol |
Nombre IUPAC |
[4-(3-diphenylphosphanylcarbazol-9-yl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C42H31NP2/c1-5-15-33(16-6-1)44(34-17-7-2-8-18-34)37-27-25-32(26-28-37)43-41-24-14-13-23-39(41)40-31-38(29-30-42(40)43)45(35-19-9-3-10-20-35)36-21-11-4-12-22-36/h1-31H |
Clave InChI |
QSQTUTCZMKBSBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C84 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






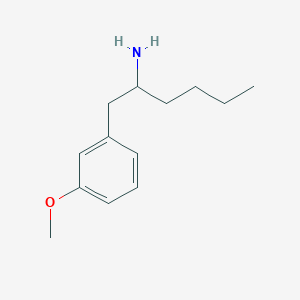
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carbaldehyde](/img/structure/B12977198.png)

